molecular formula C18H21ClN2O2 B2498609 5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide CAS No. 953169-84-1

5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

Cat. No. B2498609
CAS RN: 953169-84-1
M. Wt: 332.83
InChI Key: XQPYNXCVNSWLPF-UHFFFAOYSA-N
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Description

"5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide" is a compound that has been explored in the realm of medicinal chemistry and organic synthesis. Its structure suggests potential interactions with biological systems, which could make it of interest for pharmacological studies. The research encompasses its synthesis, molecular and physical characteristics, and chemical properties.

Synthesis Analysis

The synthesis of derivatives similar to the compound of interest often involves complex organic reactions, aiming to introduce specific functional groups that confer desired chemical and biological properties. For instance, compounds with the core structure have been synthesized to evaluate their pharmacological activities, demonstrating the diverse synthetic routes that can be taken to modify such molecules for various applications (Sakaguchi et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to "5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide" has been determined through techniques such as X-ray diffraction. These studies reveal the conformational and geometric preferences of such molecules, which are crucial for understanding their interactions at the molecular level. For example, the structural analysis of N-substituted benzamides has provided insights into their binding affinities and molecular orientations (Irrera & Portalone, 2012).

Scientific Research Applications

Pharmacology and Toxicology

Serotonergic Hallucinogens : Research on serotonergic hallucinogens, including N-benzylphenethylamines ("NBOMes"), highlights the importance of 5-HT2A receptor activation in mediating the characteristic effects of hallucinogens. These compounds, including the 2,5-dimethoxy-substituted phenethylamines, show high potency and affinity for the 5-HT2A receptor, leading to profound perceptual changes. The pharmacology and toxicity of these compounds, such as "NBOMes," provide insight into the complex interplay between chemical structure, receptor affinity, and biological activity, which could be relevant when considering the pharmacological profile of "5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide" (Halberstadt, 2017).

Potential Therapeutic Applications

Anti-Inflammatory Properties : The role of serotonin (5-HT)2A receptor agonists in anti-inflammatory processes has been explored, with compounds like (R)-2,5-dimethoxy-4-iodoamphetamine [(R)-DOI] demonstrating potent anti-inflammatory effects in various models. This suggests that activation of the 5-HT2A receptor may offer a novel approach to treating inflammatory disorders, potentially relevant to the therapeutic exploration of "5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide" (Flanagan & Nichols, 2018).

properties

IUPAC Name

5-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-21(2)15-7-4-13(5-8-15)10-11-20-18(22)16-12-14(19)6-9-17(16)23-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPYNXCVNSWLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

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